

Structural Deep Dive: Fosamprenavir and Its Active Metabolites in HIV-1 Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	Fosamprenavir	
Cat. No.:	B192916	Get Quote

A Technical Guide for Researchers and Drug Development Professionals

Abstract

Fosamprenavir, a phosphate ester prodrug, is rapidly converted in vivo to its active metabolite, amprenavir, a potent inhibitor of the human immunodeficiency virus type 1 (HIV-1) protease. This guide provides a comprehensive structural and functional analysis of **fosamprenavir** and amprenavir, detailing their mechanism of action, metabolic pathways, and pharmacokinetic profiles. We present a consolidation of quantitative data, detailed experimental methodologies, and visual representations of key biological processes to serve as a critical resource for researchers in virology and drug development.

Introduction

Fosamprenavir was developed to improve upon the pharmacokinetic properties and patient adherence associated with its parent drug, amprenavir. As a prodrug, fosamprenavir allows for a reduced pill burden and more flexible dosing regimens in the treatment of HIV-1 infection[1]. Upon oral administration, it undergoes rapid and extensive hydrolysis to amprenavir, which is the pharmacologically active agent[1][2]. Amprenavir is a competitive inhibitor of the HIV-1 protease, an enzyme critical for the viral life cycle[2][3]. By binding to the active site of the protease, amprenavir prevents the cleavage of viral polyproteins, leading to the production of immature and non-infectious virions[2][3]. This guide will explore the structural intricacies of fosamprenavir and amprenavir, their interaction with HIV-1 protease, and the experimental methodologies used to characterize these interactions.



Chemical Structures

Fosamprenavir is a sulfonamide with a phosphate ester group that is cleaved to yield amprenavir.

Fosamprenavir

- IUPAC Name: [(2R,3S)-1-[N-(2-methylpropyl)(4-aminobenzene)sulfonamido]-3-({[(3S)-oxolan-3-yloxy]carbonyl}amino)-4-phenylbutan-2-yl] phosphate
- Molecular Formula: C25H36N3O9PS

Amprenavir

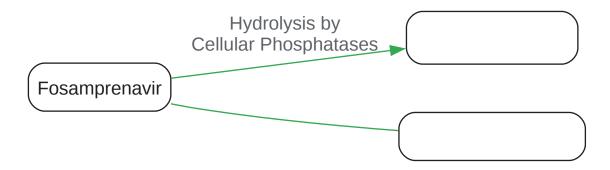
- IUPAC Name: (3S)-oxolan-3-yl N-[(2S,3R)-4-[(4-aminophenyl)sulfonyl-(2-methylpropyl)amino]-1-phenyl-3-hydroxybutan-2-yl]carbamate
- Molecular Formula: C25H35N3O6S

Mechanism of Action

The therapeutic efficacy of **fosamprenavir** is entirely dependent on its conversion to amprenavir. Amprenavir is a highly specific inhibitor of the HIV-1 and HIV-2 proteases[4].

Metabolic Activation of Fosamprenavir

Fosamprenavir is a prodrug that is rapidly hydrolyzed to amprenavir by cellular phosphatases in the gut epithelium during absorption[2]. This conversion is nearly complete, with minimal systemic exposure to **fosamprenavir** itself.



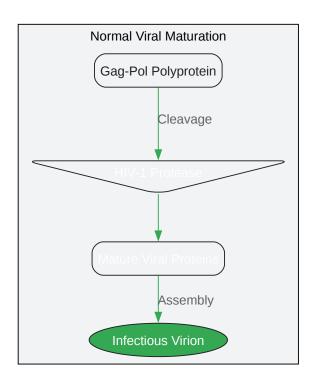
Click to download full resolution via product page

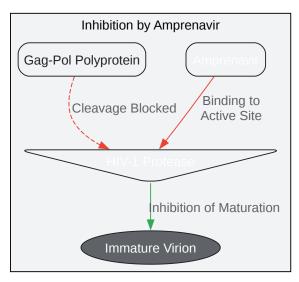


Metabolic activation of fosamprenavir to amprenavir.

Inhibition of HIV-1 Protease by Amprenavir

Amprenavir is a competitive inhibitor that binds to the active site of the HIV-1 protease. This binding prevents the protease from cleaving the viral Gag and Gag-Pol polyproteins, which are essential for the maturation of the virus. Consequently, only immature, non-infectious viral particles are produced.





Click to download full resolution via product page

Mechanism of HIV-1 protease inhibition by amprenavir.

Structural Analysis of Amprenavir in Complex with HIV-1 Protease



The binding of amprenavir to HIV-1 protease has been extensively studied using X-ray crystallography. Several crystal structures of amprenavir in complex with wild-type and mutant HIV-1 protease are available in the Protein Data Bank (PDB).

Table 1: PDB Entries for Amprenavir-HIV-1 Protease Complexes

PDB ID	Description	Resolution (Å)
INVALID-LINK	Wild-type HIV-1 protease with amprenavir	1.02
INVALID-LINK	Multi-drug resistant HIV-1 protease (L63P/V82T/I84V) with amprenavir	2.20
INVALID-LINK	Multi-drug resistant HIV-1 protease variant with amprenavir	2.15
INVALID-LINK	Highly drug-resistant HIV-1 protease mutant with amprenavir	1.75
INVALID-LINK	Wild-type HIV-2 protease with amprenavir	1.51

These structures reveal that amprenavir binds in the active site of the protease, making extensive hydrophobic and hydrogen-bonding interactions with the enzyme. The aniline and sulfonamide moieties of amprenavir are key to its binding affinity.

Quantitative Analysis of Amprenavir-Protease Interactions

The binding affinity of amprenavir for HIV-1 protease has been quantified using various enzymatic assays. The inhibition constant (Ki) and the 50% inhibitory concentration (IC50) are key parameters that describe the potency of amprenavir.

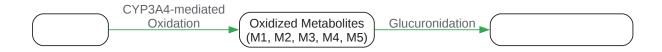
Table 2: Binding Affinity of Amprenavir for HIV-1 and HIV-2 Protease



Enzyme	Parameter	Value	Reference
HIV-1 Protease (Wild-type)	Ki	0.6 nM	[5]
HIV-1 Protease (Wild-type)	Ki	0.16 nM	[6]
HIV-1 Protease (I50V mutant)	Ki	30 nM	[2]
HIV-1 Protease (V82F/I84V mutant)	Ki (relative to wild- type)	104-fold increase	[2]
HIV-2 Protease	Ki	19 nM	[4]
HIV-1 (acutely infected cells)	IC50	0.012 - 0.08 μΜ	[4]
HIV-1 (chronically infected cells)	IC50	0.41 μΜ	[4]

Metabolism of Amprenavir

Amprenavir is primarily metabolized in the liver by the cytochrome P450 3A4 (CYP3A4) enzyme system[1][2][3]. The major metabolic pathways involve oxidation of the tetrahydrofuran and aniline moieties[3].



Click to download full resolution via product page

Metabolic pathway of amprenavir.

Pharmacokinetics of Amprenavir Following Fosamprenavir Administration



The pharmacokinetic profile of amprenavir is significantly influenced by the co-administration of ritonavir, a potent CYP3A4 inhibitor, which boosts amprenavir plasma concentrations.

Table 3: Pharmacokinetic Parameters of Amprenavir in HIV-infected Adults

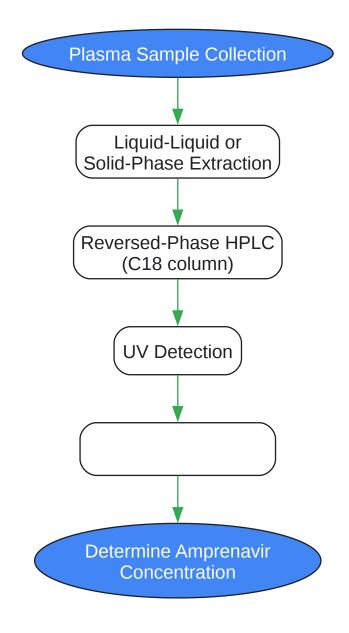
Dosing Regimen	Cmax (µg/mL)	Cmin (µg/mL)	AUC24h (μg·h/mL)	Tmax (hours)	T½ (hours)
Fosamprenav ir 1400 mg twice daily	4.82	0.35	33	1.5 - 4.0	7.7
Fosamprenav ir 1400 mg once daily + Ritonavir 200 mg once daily	7.24	1.45	69.4	1.5 - 4.0	7.7
Fosamprenav ir 700 mg twice daily + Ritonavir 100 mg twice daily	6.08	2.12	79.2	1.5 - 4.0	7.7

Data compiled from multiple sources.

Experimental Protocols Quantification of Amprenavir in Human Plasma by HPLC

This protocol outlines a general procedure for the determination of amprenavir concentrations in human plasma using high-performance liquid chromatography (HPLC) with UV detection.





Click to download full resolution via product page

Workflow for HPLC quantification of amprenavir.

Methodology:

- Sample Preparation:
 - Thaw frozen human plasma samples.
 - Perform a liquid-liquid extraction with a suitable organic solvent (e.g., ethyl acetate-hexane mixture) or a solid-phase extraction using a C18 cartridge to isolate amprenavir and an internal standard from plasma proteins[7][8].



- Evaporate the organic solvent and reconstitute the residue in the mobile phase.
- Chromatographic Conditions:
 - Column: Reversed-phase C18 column (e.g., 4.6 mm x 150 mm, 3.5 μm particle size).
 - Mobile Phase: A gradient of acetonitrile and a buffer (e.g., 50 mM acetate buffer, pH 4.5) is typically used.
 - Flow Rate: Approximately 1 mL/min.
 - Column Temperature: Maintained at a constant temperature (e.g., 35°C).
- Detection:
 - UV detection at a wavelength of approximately 254 nm.
- Quantification:
 - Prepare a calibration curve using known concentrations of amprenavir in blank plasma.
 - The concentration of amprenavir in the samples is determined by comparing the peak area ratio of amprenavir to the internal standard against the calibration curve.

HIV-1 Protease Inhibition Assay

This protocol describes a fluorometric assay to determine the inhibitory activity of amprenavir against HIV-1 protease.

Methodology:

- Reagents and Materials:
 - Recombinant HIV-1 protease.
 - A fluorogenic substrate for HIV-1 protease.
 - Assay buffer (e.g., 100 mM MES, pH 5.6, 400 mM NaCl, 1 mM EDTA, 5% glycerol).



- Amprenavir stock solution in DMSO.
- Fluorescence microplate reader.

Assay Procedure:

- In a microplate, add the assay buffer, HIV-1 protease, and varying concentrations of amprenavir (or DMSO for the control).
- Pre-incubate the mixture at a specified temperature (e.g., 26°C or 37°C) for a short period (e.g., 5-15 minutes).
- Initiate the reaction by adding the fluorogenic substrate.
- Measure the increase in fluorescence over time in a kinetic mode at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 330/450 nm)[9].

Data Analysis:

- Calculate the initial reaction rates from the linear portion of the fluorescence versus time curves.
- Determine the percent inhibition for each concentration of amprenavir relative to the control.
- Calculate the IC50 value by fitting the percent inhibition data to a dose-response curve.
- The Ki value can be determined by performing the assay at different substrate concentrations and fitting the data to the Michaelis-Menten equation for competitive inhibition.

Conclusion

Fosamprenavir, through its active metabolite amprenavir, remains a significant component in the armamentarium against HIV-1. A thorough understanding of its structural characteristics, mechanism of action, and pharmacokinetic profile is essential for its optimal use in clinical practice and for the development of next-generation protease inhibitors. This guide provides a



consolidated resource of technical information to aid researchers and clinicians in their efforts to combat HIV/AIDS.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. Fosamprenavir : clinical pharmacokinetics and drug interactions of the amprenavir prodrug
 PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Overcoming drug resistance in HIV-1 chemotherapy: The binding thermodynamics of Amprenavir and TMC-126 to wild-type and drug-resistant mutants of the HIV-1 protease PMC [pmc.ncbi.nlm.nih.gov]
- 3. go.drugbank.com [go.drugbank.com]
- 4. Solution Kinetics Measurements Suggest HIV-1 Protease Has Two Binding Sites for Darunavir and Amprenavir - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Amprenavir Complexes with HIV-1 Protease and Its Drug Resistant Mutants Altering Hydrophobic Clusters - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Simultaneous determination of the HIV-protease inhibitors indinavir, amprenavir, ritonavir, saquinavir and nelfinavir in human plasma by reversed-phase high-performance liquid chromatography PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Metabolism of amprenavir in liver microsomes: role of CYP3A4 inhibition for drug interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. abcam.cn [abcam.cn]
- To cite this document: BenchChem. [Structural Deep Dive: Fosamprenavir and Its Active Metabolites in HIV-1 Inhibition]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b192916#structural-analysis-of-fosamprenavir-and-its-active-metabolites]

Disclaimer & Data Validity:





The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com